molecular formula C19H21NO2 B6601833 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one CAS No. 54833-66-8

1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one

Cat. No.: B6601833
CAS No.: 54833-66-8
M. Wt: 295.4 g/mol
InChI Key: CAHKYFPNYYUUBT-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one is a synthetic organic compound with a molecular formula of C19H21NO2 It is a member of the azetidinone family, which are four-membered lactams This compound is characterized by the presence of a methoxyphenyl group, a dimethyl group, and a phenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable precursor such as a β-lactam.

    Introduction of Substituents: The methoxyphenyl, dimethyl, and phenyl groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. It may exhibit biological activities such as antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one: shares structural similarities with other azetidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. For example, the presence of both methoxyphenyl and phenyl groups may enhance its binding affinity to certain molecular targets or improve its solubility in organic solvents.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-19(2)17(15-7-5-4-6-8-15)20(18(19)21)13-14-9-11-16(22-3)12-10-14/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHKYFPNYYUUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C1=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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